4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine
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Overview
Description
4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine is a chemical compound with the molecular formula C9H11BrFN2. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The reduction of the isoquinoline ring to form the tetrahydroisoquinoline can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline ring to form fully saturated isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the isoquinoline ring.
Scientific Research Applications
4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and neurological disorders.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving isoquinoline alkaloids.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-Fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine: Lacks the bromine atom, which can influence its chemical properties and interactions.
4-Bromo-7-fluoroquinoline: Contains a quinoline ring instead of a tetrahydroisoquinoline ring, leading to different chemical and biological properties.
Uniqueness
The presence of both bromine and fluorine atoms in 4-Bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H10BrFN2 |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
4-bromo-7-fluoro-5,6,7,8-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C9H10BrFN2/c10-7-4-13-3-6-5(7)1-2-8(11)9(6)12/h3-4,8-9H,1-2,12H2 |
InChI Key |
PCJRTWIKDIDVDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NC=C2C(C1F)N)Br |
Origin of Product |
United States |
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